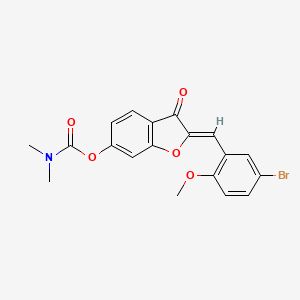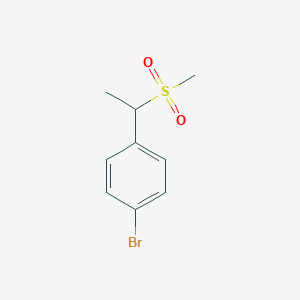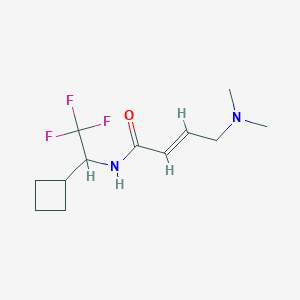
3-甲基-1-(2-甲基苯基)丁烷-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-(2-methylphenyl)butan-1-one: is an organic compound with the molecular formula C12H16O . It is also known by its IUPAC name, 3-methyl-1-(2-methylphenyl)-1-butanone . This compound is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. It is commonly used in various chemical syntheses and has applications in different scientific fields.
科学研究应用
Chemistry: 3-Methyl-1-(2-methylphenyl)butan-1-one is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound may be used as a reference standard or a reagent in biochemical assays. Its interactions with biological molecules can provide insights into enzyme mechanisms and metabolic pathways.
Medicine: While specific medical applications of 3-methyl-1-(2-methylphenyl)butan-1-one are not well-documented, its derivatives may have potential therapeutic uses. Research into its biological activity could lead to the development of new drugs or treatments.
Industry: In the industrial sector, 3-methyl-1-(2-methylphenyl)butan-1-one is used in the manufacture of fragrances, flavors, and other specialty chemicals. Its unique chemical properties make it valuable in the production of various consumer products.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-(2-methylphenyl)butan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of 3-methyl-1-(2-methylphenyl)butan-1-one may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified through distillation or recrystallization to achieve the desired purity level.
化学反应分析
Types of Reactions: 3-Methyl-1-(2-methylphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives
Reduction: Alcohols
Substitution: Nitro, sulfonyl, or halogenated derivatives
作用机制
The mechanism of action of 3-methyl-1-(2-methylphenyl)butan-1-one depends on its specific application In chemical reactions, the carbonyl group plays a crucial role in nucleophilic addition and substitution reactions
In biological systems, the compound’s interactions with enzymes and receptors can influence metabolic pathways and cellular processes. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.
相似化合物的比较
3-Methyl-1-phenyl-1-butanone: Similar structure but lacks the methyl group on the aromatic ring.
1-Phenyl-3-methyl-1-butanone: Another structural isomer with a different arrangement of the methyl and phenyl groups.
Isovalerophenone: A related ketone with a similar carbon skeleton but different substituents.
Uniqueness: 3-Methyl-1-(2-methylphenyl)butan-1-one is unique due to the presence of both a methyl group on the aromatic ring and a butanone moiety. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific synthetic and industrial applications.
属性
IUPAC Name |
3-methyl-1-(2-methylphenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(2)8-12(13)11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHBKNYNOYNTDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B2444389.png)

![5-Azaspiro[2.5]octan-7-ol](/img/structure/B2444392.png)


![2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2444400.png)

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2444402.png)
![5-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B2444403.png)
![(2E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE](/img/structure/B2444406.png)
![(2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid](/img/structure/B2444407.png)
![6-(2-chloro-6-fluorobenzyl)-3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2444410.png)


